methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a sulfamoyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the sulfamoyl group and the aromatic substituents. Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3,4-dimethylphenyl)({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfamoyl]thiophene-2-carboxylate
- Methyl 3-[(3,4-dimethylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-16-5-8-19(9-6-16)14-25-22(27)15-26(20-10-7-17(2)18(3)13-20)33(29,30)21-11-12-32-23(21)24(28)31-4/h5-13H,14-15H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDRJGAUKVQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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